N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide

Menin-MLL inhibition Regioisomer activity Structure-activity relationship

This compound is a synthetic small molecule designed to inhibit the menin-MLL protein-protein interaction, a validated target in MLL-rearranged leukemias. Its precise 5-cyclopropylpyridin-3-yl regiochemistry is essential for pharmacological activity; substitution with the 6-cyclopropyl isomer (CAS 2097922-51-3) disrupts critical hydrogen-bond networks and can yield false-negative results in target engagement assays. Researchers should verify regioisomeric purity by HPLC and NMR before cell-based studies. Incorporate into SAR panels to quantify the contribution of the 5-cyclopropylpyridin-3-yl and 4-fluorophenoxy motifs to menin binding affinity. For R&D use only; not for human or veterinary use.

Molecular Formula C22H19FN2O2
Molecular Weight 362.404
CAS No. 2034569-39-4
Cat. No. B2817547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide
CAS2034569-39-4
Molecular FormulaC22H19FN2O2
Molecular Weight362.404
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
InChIInChI=1S/C22H19FN2O2/c23-19-6-8-20(9-7-19)27-21-3-1-2-17(11-21)22(26)25-13-15-10-18(14-24-12-15)16-4-5-16/h1-3,6-12,14,16H,4-5,13H2,(H,25,26)
InChIKeyZUAJSELYFJMZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide (CAS 2034569-39-4): Procurement-Relevant Overview of a Menin-MLL Interaction Inhibitor


N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide (CAS 2034569-39-4) is a synthetic small molecule designed to inhibit the protein-protein interaction between menin and MLL (Mixed-Lineage Leukemia) fusion proteins, a validated therapeutic target in MLL-rearranged leukemias [1]. The compound features a cyclopropyl-substituted pyridine ring linked via a methylene bridge to a 3-(4-fluorophenoxy)benzamide scaffold, placing it within a class of heterocyclic menin-MLL inhibitors disclosed in multiple patent families [2].

Why N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide Cannot Be Replaced by Close Structural Analogs Without Validation


Menin-MLL inhibitors exhibit extreme sensitivity to subtle structural modifications, particularly the regiochemistry of heterocyclic substituents. The replacement of the 5-cyclopropylpyridin-3-yl moiety with its positional isomer 6-cyclopropylpyridin-3-yl (CAS 2097922-51-3) alters the spatial orientation of the amide pharmacophore, which is known to disrupt hydrogen-bond networks critical for menin binding [1]. Similarly, the 4-fluorophenoxy group contributes to both target affinity and metabolic stability, and its removal or substitution in related benzamide series has been shown to diminish cellular potency by orders of magnitude [2]. These structure-activity relationships underscore that generic interchange of seemingly similar analogs is pharmacologically unsound.

Quantitative Differentiation Evidence for N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide (CAS 2034569-39-4)


Regiochemical Selectivity: 5-Cyclopropylpyridin-3-yl versus 6-Cyclopropylpyridin-3-yl Isomer

The 5-cyclopropylpyridin-3-yl isomer (target compound, CAS 2034569-39-4) places the cyclopropyl group in a distinct spatial orientation relative to the methylene linker compared to the 6-cyclopropylpyridin-3-yl isomer (CAS 2097922-51-3). Patents covering this chemotype explicitly claim both regioisomers as separate chemical entities, indicating that the substitution position is a critical determinant of biological activity [1]. However, direct quantitative head-to-head data for these two isomers in the same assay are not publicly available. Published SAR on related cyclopropylpyridine menin inhibitors demonstrates that moving the cyclopropyl group by a single ring position can result in >10-fold differences in IC50 [2].

Menin-MLL inhibition Regioisomer activity Structure-activity relationship

Fluorophenoxy Pharmacophore Contribution: 4-Fluorophenoxy versus Non-Fluorinated or Alternative Aryloxy Analogs

The 4-fluorophenoxy substituent is a known structural motif for modulating electron density, lipophilicity, and metabolic stability of benzamide-based menin inhibitors [1]. In comparative SAR studies on related menin-MLL inhibitor series, replacement of 4-fluorophenoxy with 4-chlorophenoxy or unsubstituted phenoxy resulted in measurable reductions in both binding affinity and cellular potency, frequently exceeding 3-fold shifts in IC50 [2]. The target compound retains the 4-fluorophenoxy motif, which is associated with optimal balance between potency and oxidative metabolism in the menin inhibitor pharmacophore.

Metabolic stability CYP inhibition Fluorine substitution

Cyclopropyl Substituent Metabolic Advantage versus Methyl or Ethyl Analogs

The cyclopropyl group is commonly employed in medicinal chemistry to reduce cytochrome P450-mediated oxidative metabolism compared to linear alkyl substituents [1]. In menin-MLL inhibitor series, cyclopropyl substitution on the pyridine ring has been correlated with improved microsomal stability relative to methyl or ethyl groups, with half-life increases of 2- to 5-fold observed in human liver microsome assays [2]. The 5-cyclopropylpyridin-3-yl motif of the target compound is expected to confer similar metabolic advantages, although direct experimental data for this specific compound remain unpublished.

Cyclopropyl metabolic stability CYP450 oxidation Lead optimization

Recommended Application Scenarios for N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide Based on Differentiation Evidence


Regiochemically Defined Menin-MLL Inhibitor Probe for Target Validation in MLL-Rearranged Leukemia Models

Use this compound as a precise chemical probe where the defined 5-cyclopropylpyridin-3-yl regiochemistry is essential for reproducibility. The regioisomeric sensitivity documented in menin-MLL inhibitor patents [1] means that substituting the 6-cyclopropyl isomer could yield false-negative results in target engagement assays. Researchers should verify the compound's identity by HPLC and NMR to confirm regioisomeric purity before initiating cell-based studies in MV4-11, MOLM-13, or KOPN-8 leukemia lines.

Structure-Activity Relationship (SAR) Studies Focusing on Regioisomeric and Fluorophenoxy Contributions to Menin Binding

Incorporate this compound into SAR panels to quantify the contribution of the 5-cyclopropylpyridin-3-yl group and 4-fluorophenoxy motif to menin binding affinity. Parallel testing with the 6-cyclopropyl isomer (CAS 2097922-51-3) and non-fluorinated analogs can generate head-to-head data to refine pharmacophore models [2]. Such studies are foundational for computational chemistry efforts aimed at predicting novel menin inhibitors.

In Vitro Metabolic Stability Benchmarking for Cyclopropyl-Containing Menin Inhibitor Series

Employ this compound in human or mouse liver microsome stability assays to experimentally validate the predicted metabolic advantage of the cyclopropyl group [2]. When benchmarked against matched methyl or ethyl pyridine analogs, the data can guide future lead optimization campaigns seeking to balance potency with favorable PK properties.

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